![molecular formula C15H10Cl2N2O2S B6481790 N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 899960-87-3](/img/structure/B6481790.png)
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide (NBDCA) is an organic compound that has been widely studied for its diverse applications in the scientific and medical fields. NBDCA is a derivative of benzothiazole, which is a heterocyclic aromatic compound containing sulfur, nitrogen, and oxygen atoms. It is a yellow-orange solid at room temperature and has a molecular weight of 303.09 g/mol. NBDCA is most commonly used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Additionally, it has been studied for its potential use in medical treatments, such as cancer therapies and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has been widely studied for its potential applications in the scientific and medical fields. In particular, it has been studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, it has been used as a reagent in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Furthermore, it has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
Wirkmechanismus
Target of Action
The primary target of F2806-0047 is the KRASG12D mutant . This compound is a farnesyltransferase inhibitor (FTI) , which means it inhibits the enzyme farnesyltransferase, responsible for the post-translational modification of proteins including the KRASG12D mutant .
Mode of Action
F2806-0047 interacts with its target by blocking the compensatory reactivation of mTOR signaling that follows KRASG12D inhibition . This results in tumor cell cycle arrest and apoptosis .
Biochemical Pathways
The affected pathway is the MAPK/mTOR signaling pathway . F2806-0047 blocks the reactivation of this pathway following KRASG12D inhibition . This prevents the tumor cells from bypassing the KRAS inhibition and continuing to proliferate .
Pharmacokinetics
It is mentioned that f2806-0047 is a next-generation fti with increased potency and improved pharmacokinetic properties .
Result of Action
The molecular and cellular effects of F2806-0047’s action include the inhibition of mTOR signaling and the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell proliferation and an increase in tumor cell death .
Action Environment
While specific environmental factors influencing F2806-0047’s action, efficacy, and stability are not mentioned in the current search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the advantages of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is its low cost and availability, which makes it an ideal reagent for use in a variety of experiments. Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in laboratory experiments. For instance, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO). Additionally, N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide is not very soluble in organic solvents and must be used at low concentrations.
Zukünftige Richtungen
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide has a wide range of potential applications in the scientific and medical fields. In the future, it is likely that N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide will be studied for its potential use in cancer therapies and anti-inflammatory drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide and its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, further research is needed to investigate the potential use of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in the synthesis of other compounds, such as pharmaceuticals and agricultural chemicals. Finally, further research is needed to better understand the advantages and limitations of N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide for use in laboratory experiments.
Synthesemethoden
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized through a variety of methods, including the condensation reaction of dichlorophenol and benzothiazole. This reaction involves the use of an acid catalyst, such as sulfuric acid, to produce N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide in a two-step process. The first step involves the formation of an intermediate compound, which is then followed by the condensation of dichlorophenol and benzothiazole. The reaction is typically conducted at a temperature of 80-100°C and is typically complete within 2-3 hours.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-9-1-4-13(11(17)5-9)21-7-15(20)19-10-2-3-12-14(6-10)22-8-18-12/h1-6,8H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCRSPGAAKWLBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.